molecular formula C23H23N3OS B11592370 8-methyl-N-(4-methylphenyl)-6-oxo-1,2,3a,4,5,6-hexahydro-3H-3,10b-diazaacephenanthrylene-3-carbothioamide

8-methyl-N-(4-methylphenyl)-6-oxo-1,2,3a,4,5,6-hexahydro-3H-3,10b-diazaacephenanthrylene-3-carbothioamide

Cat. No.: B11592370
M. Wt: 389.5 g/mol
InChI Key: YSCHXGSAQHEOEQ-UHFFFAOYSA-N
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Description

8-methyl-N-(4-methylphenyl)-6-oxo-1,2,3a,4,5,6-hexahydro-3H-3,10b-diazaacephenanthrylene-3-carbothioamide is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methyl-N-(4-methylphenyl)-6-oxo-1,2,3a,4,5,6-hexahydro-3H-3,10b-diazaacephenanthrylene-3-carbothioamide typically involves multi-step organic reactions. One common approach is the aromatic nucleophilic substitution of a precursor compound with different amines and triazole-2-thiol . The reaction conditions often include the use of solvents like dioxane and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

8-methyl-N-(4-methylphenyl)-6-oxo-1,2,3a,4,5,6-hexahydro-3H-3,10b-diazaacephenanthrylene-3-carbothioamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dioxane, methanol, ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

8-methyl-N-(4-methylphenyl)-6-oxo-1,2,3a,4,5,6-hexahydro-3H-3,10b-diazaacephenanthrylene-3-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism by which 8-methyl-N-(4-methylphenyl)-6-oxo-1,2,3a,4,5,6-hexahydro-3H-3,10b-diazaacephenanthrylene-3-carbothioamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies on its molecular targets and pathways are ongoing.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 8-methyl-N-(4-methylphenyl)-6-oxo-1,2,3a,4,5,6-hexahydro-3H-3,10b-diazaacephenanthrylene-3-carbothioamide apart is its specific combination of functional groups, which may confer unique biological activities and chemical reactivity.

Properties

Molecular Formula

C23H23N3OS

Molecular Weight

389.5 g/mol

IUPAC Name

5-methyl-N-(4-methylphenyl)-8-oxo-1,13-diazatetracyclo[7.6.1.02,7.012,16]hexadeca-2(7),3,5,9(16)-tetraene-13-carbothioamide

InChI

InChI=1S/C23H23N3OS/c1-14-3-6-16(7-4-14)24-23(28)26-12-11-25-19-9-5-15(2)13-18(19)22(27)17-8-10-20(26)21(17)25/h3-7,9,13,20H,8,10-12H2,1-2H3,(H,24,28)

InChI Key

YSCHXGSAQHEOEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)N2CCN3C4=C(C=C(C=C4)C)C(=O)C5=C3C2CC5

Origin of Product

United States

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